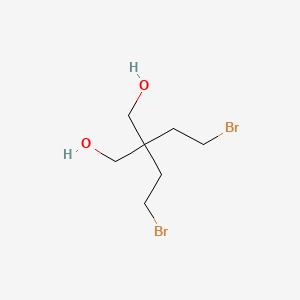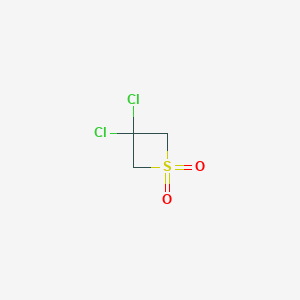
4-Bromothiophene-3-carbonyl chloride
Overview
Description
4-Bromothiophene-3-carbonyl chloride is an important organic compound that plays a vital role in pharmaceutical and chemical industries. It is used in the dehalogenation and hydrogenation of halogenated heteroatom aldehydes .
Synthesis Analysis
The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . 4-Bromo-3-methylthiophene-2-carbonyl chloride was required as an intermediate for the synthesis of an insecticide .Molecular Structure Analysis
The molecular formula of this compound is C5H2BrClOS . Its molecular weight is 225.49 g/mol .Chemical Reactions Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis
The density of this compound is 1.855g/cm3 . It has a boiling point of 251.1ºC at 760 mmHg and a melting point of 67.5-69ºC .Scientific Research Applications
Electrochemical Coupling
4-Bromothiophene-3-carbonyl chloride and similar bromothiophene derivatives have been utilized in electrochemical coupling reactions. A study demonstrated efficient coupling of 2- or 3-bromothiophene with activated alkyl chlorides and vinyl halides in an electrochemical reaction catalyzed by nickel compounds (Durandetti, Périchon, & Nédélec, 1997).
Organometallic Compounds
Research on metal-thiophen derivatives indicates the potential of this compound in forming organometallic compounds. Thienylmercury(II)chloride, for instance, reacts with palladium and platinum compounds to form new compounds with metal-2-thienyl linkages (Chia & McWhinnie, 1980).
Acylation Reactions
Studies have explored the reaction of bromothiophenes like this compound with succinyl chloride. These reactions result in isomeric dibromo-substituted compounds, demonstrating the compound's reactivity in acylation processes (Smirnov, Afanas’ev, Prostakishin, & Belen'kii, 2013).
Palladium-Catalyzed Coupling
Palladium-catalyzed coupling reactions of bromothiophene derivatives, including those structurally related to this compound, have been achieved with aryl iodides. These reactions preserve the carbon-bromine bond, allowing for further C-C bond-forming reactions (Kobayashi, Sugie, Takahashi, Masui, & Mori, 2005).
Photophysical Properties
This compound and its derivatives have been studied for their photophysical properties. For example, reactions of 4-Bromothiophene-2-carbaldehyde with benzyl cyanide led to novel fluorescent aryl-substituted thiophene derivatives, highlighting their potential in organic light-emitting diode materials (Xu & Yu, 2011).
Catalytic Hydrogenation
The compound has also been used in the catalytic hydrogenation of sulphur-containing aldehydes, demonstrating its utility in selective chemical transformations [(Vu, Kumbhar, & Figuéras, 2003)](https://consensus.app/papers/basecatalysed-hydrogenation-sulphurcontaining-vu/4d9dfe5f4d095bce834e44bb3c2e44b8/?utm_source=chatgpt).
Organic Synthesis
This compound is an important organic intermediate in synthesis processes. It has been used in the synthesis of thiophene polymers and various other organic compounds, demonstrating its versatility as a building block (Deng-yu, 2004).
Nanostructured Polymer Development
The compound plays a role in the development of nanostructured polymers. Its derivatives have been used in copolymerization processes, contributing to advancements in materials science and engineering (Massoumi, Omidi, Vessally, & Entezami, 2014).
Sensor Development
In the field of sensor development, derivatives of this compound have been used in the creation of all solid-state electrochemical sensors. These sensors are selective for specific ions, showcasing the compound's applicability in analytical chemistry (Kumar & Sharma, 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known to be used as an intermediate in the synthesis of various organic compounds .
Mode of Action
4-Bromothiophene-3-carbonyl chloride is a reactive compound that can participate in various chemical reactions. For instance, it can be used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, this compound can act as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst .
Pharmacokinetics
It is a solid compound with a melting point of 67.5-69°C and a predicted boiling point of 251.12°C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, but further studies would be needed to confirm this.
Result of Action
As a chemical intermediate, the results of this compound’s action are dependent on the specific reactions it is used in. In the context of Suzuki–Miyaura cross-coupling reactions, it can help form new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
properties
IUPAC Name |
4-bromothiophene-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClOS/c6-4-2-9-1-3(4)5(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEMKVHFZZHQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345589 | |
| Record name | 4-bromothiophene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72899-51-5 | |
| Record name | 4-bromothiophene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72899-51-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(1-Acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl) acetate](/img/structure/B1615794.png)

![5-Methylbenzo[c]phenanthrene](/img/structure/B1615799.png)
